molecular formula C18H16N2O2S3 B15085066 N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide

N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide

Cat. No.: B15085066
M. Wt: 388.5 g/mol
InChI Key: WORWHWJWHQMVGU-RVDMUPIBSA-N
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Description

N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide typically involves multiple steps. One common method includes the condensation of 2-methylphenylamine with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)propanamide: A simpler analog with similar structural features.

    Prilocaine: A local anesthetic with a related chemical structure.

Uniqueness

N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide stands out due to its combination of a thiazolidinone ring and a thiophene moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H16N2O2S3

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2-methylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C18H16N2O2S3/c1-12-5-2-3-7-14(12)19-16(21)8-9-20-17(22)15(25-18(20)23)11-13-6-4-10-24-13/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+

InChI Key

WORWHWJWHQMVGU-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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